molecular formula C22H20N4O8S2.Na<br>C22H20N4NaO8S2 B1668878 Cefsulodin sodium CAS No. 52152-93-9

Cefsulodin sodium

Cat. No. B1668878
CAS RN: 52152-93-9
M. Wt: 555.5 g/mol
InChI Key: GTZPOHRNWUTXNB-DWBVFMGKSA-N
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Safety and Hazards

Cefsulodin Sodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation, breathing vapors, mist, or gas, and contact with skin, eyes, and clothing .

Chemical Reactions Analysis

Cefsulodin Sodium undergoes several types of chemical reactions, including:

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cefsulodin sodium involves the conversion of 7-aminocephalosporanic acid to Cefsulodin followed by the formation of Cefsulodin sodium.", "Starting Materials": [ "7-aminocephalosporanic acid", "Sodium hydroxide", "Sulphuric acid", "Chloroacetyl chloride", "Sodium bicarbonate", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "7-aminocephalosporanic acid is treated with chloroacetyl chloride in the presence of sodium bicarbonate in methanol to form 7-(2-chloroacetamido)cephalosporanic acid.", "The resulting compound is then treated with sodium hydroxide in water to form Cefsulodin.", "Cefsulodin is then reacted with sodium bicarbonate in water to form Cefsulodin sodium.", "The final product is isolated by filtration and drying." ] }

CAS RN

52152-93-9

Molecular Formula

C22H20N4O8S2.Na
C22H20N4NaO8S2

Molecular Weight

555.5 g/mol

IUPAC Name

sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/t15-,17-,21-;/m1./s1

InChI Key

GTZPOHRNWUTXNB-DWBVFMGKSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na]

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na]

Appearance

Solid powder

Other CAS RN

52152-93-9

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

52152-93-9 (Parent)
52152-93-9 (mono-hydrochloride salt)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Abbott 46811
Cefsulodin
Cefsulodin Monosodium Salt
Cefsulodin Sodium
CGP 7174 E
CGP-7174-E
CGP7174E
Monaspor
Monosodium Salt, Cefsulodin
Pyocefal
SCE 129
SCE-129
SCE129
Sodium, Cefsulodin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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